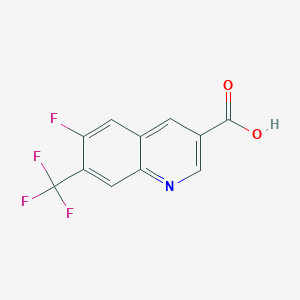
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity of these compounds, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms, which is a key step in the functionalization of polyfluorinated quinolines .
Industrial Production Methods
Industrial production methods for this compound often utilize cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . These methods allow for the large-scale production of the compound, making it accessible for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and nucleophiles . The conditions for these reactions vary, but they often require specific catalysts and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various fluorinated quinoline derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Medicine: It is used in the development of drugs for treating bacterial infections, cancer, and other diseases.
Industry: The compound is used in the production of liquid crystals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents the bacteria from reproducing, leading to their eventual death. This mechanism is different from that of other antibiotics, making it effective against strains resistant to other antibacterial drugs .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to these compounds, 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its antibacterial activity and make it more effective in penetrating bacterial cell membranes . Additionally, its specific mechanism of action provides an advantage in treating infections caused by antibiotic-resistant bacteria .
Propiedades
Fórmula molecular |
C11H5F4NO2 |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
Clave InChI |
IWXQLFNALJICDO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



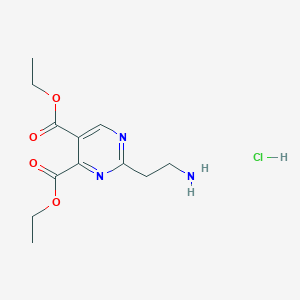
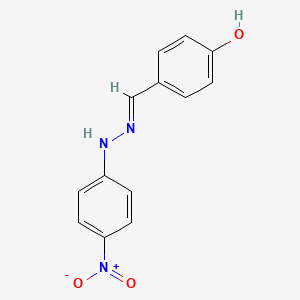
methyl}propanedinitrile](/img/structure/B14803493.png)
![(4E)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803507.png)
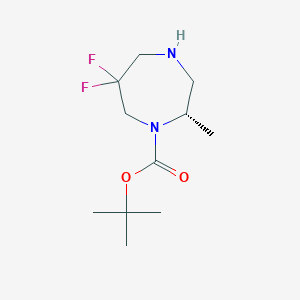
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)

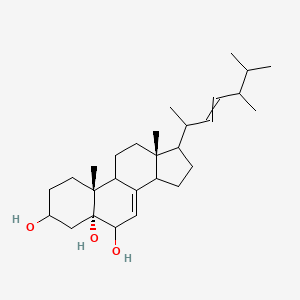
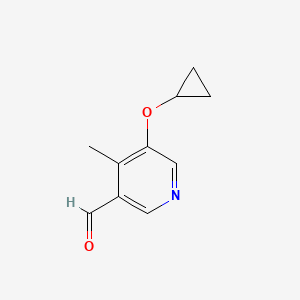
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
